molecular formula C7H10O B13632230 3-ethynyl-2-methyloxolane, Mixture of diastereomers

3-ethynyl-2-methyloxolane, Mixture of diastereomers

Cat. No.: B13632230
M. Wt: 110.15 g/mol
InChI Key: QUWJGMUUNHBTRR-UHFFFAOYSA-N
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Description

3-ethynyl-2-methyloxolane, a mixture of diastereomers, is a compound with the molecular formula C7H10O. This compound is characterized by the presence of an ethynyl group attached to the second carbon of a methyloxolane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-2-methyloxolane typically involves the alkylation of 2-methyloxolane with an ethynylating agent. Commonly used reagents include ethynyl magnesium bromide or ethynyl lithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using chromatographic techniques to separate the desired product from by-products and unreacted starting materials.

Industrial Production Methods

On an industrial scale, the production of 3-ethynyl-2-methyloxolane may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-2-methyloxolane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The ethynyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-ethynyl-2-methyloxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethynyl-2-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-methyloxolane: A structurally similar compound without the ethynyl group.

    3-ethynyl-2-methylfuran: A compound with a furan ring instead of an oxolane ring.

    3-ethynyl-2-methylpyran: A compound with a pyran ring instead of an oxolane ring.

Uniqueness

3-ethynyl-2-methyloxolane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The mixture of diastereomers also adds complexity to its stereochemistry, influencing its physical and chemical properties.

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

3-ethynyl-2-methyloxolane

InChI

InChI=1S/C7H10O/c1-3-7-4-5-8-6(7)2/h1,6-7H,4-5H2,2H3

InChI Key

QUWJGMUUNHBTRR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)C#C

Origin of Product

United States

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